XLogP3 Lipophilicity: Thiazolo-Azepine Scaffold (0.9) Versus Thieno-Azepine Scaffold (2.4)
2H-[1,3]Thiazolo[4,5-b]azepine exhibits an XLogP3 of 0.9, which is 1.5 log units lower than the thieno analog 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine (XLogP3 2.4) . This lower lipophilicity from introducing the sulfur-nitrogen thiazole ring instead of a thiophene ring results in a predicted impact on aqueous solubility, a critical parameter for fragment screening. Fragment libraries typically target compounds with clogP < 3, and this 1.5-unit difference places the thiazolo-azepine scaffold considerably closer to the optimal lipophilic range, potentially reducing promiscuous binding and aggregation issues often seen in FBDD campaigns [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: XLogP3 = 2.4 |
| Quantified Difference | 1.5 log unit difference (2.7-fold lower for target) |
| Conditions | In silico prediction using XLogP3 method (PubChem/ChemicalBook) |
Why This Matters
Lower lipophilicity reduces in vivo toxicity risk and improves ligand efficiency metrics, directly influencing procurement decisions for fragment library designers prioritizing high-quality hit generation over assay interference.
- [1] Leach AR, Hann MM. Molecular complexity and fragment-based drug discovery: ten years on. Curr Opin Chem Biol. 2011 Aug;15(4):489-96. doi: 10.1016/j.cbpa.2011.05.008. (Establishes optimal fragment clogP < 3 principles). View Source
